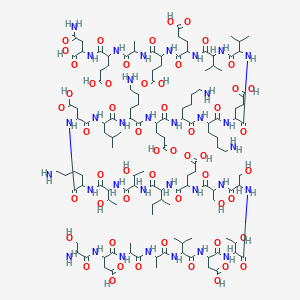

H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH

Beschreibung

The peptide H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH is a synthetic compound categorized as a biochemical reagent, specifically used as a control or catalyst in experimental research . Notably, it contains DL-Val and DL-Glu, indicating the presence of D-amino acids, which may enhance enzymatic stability compared to all-L-configured peptides.

Eigenschaften

CAS-Nummer |

74221-77-5 |

|---|---|

Molekularformel |

C127H213N33O54 |

Molekulargewicht |

3066.2 g/mol |

IUPAC-Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]propanoyl]amino]-5-[[(1S)-3-amino-1-carboxy-3-oxopropyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C127H213N33O54/c1-17-58(10)96(157-113(199)75(35-41-89(178)179)144-118(204)81(52-162)152-119(205)82(53-163)153-125(211)97(62(14)164)158-117(203)79(50-92(184)185)150-121(207)93(55(4)5)154-102(188)61(13)134-100(186)59(11)136-114(200)77(48-90(180)181)147-103(189)65(132)51-161)123(209)159-99(64(16)166)126(212)160-98(63(15)165)124(210)145-69(29-21-25-45-131)108(194)149-78(49-91(182)183)116(202)148-76(46-54(2)3)115(201)140-68(28-20-24-44-130)107(193)142-72(32-38-86(172)173)109(195)139-66(26-18-22-42-128)105(191)138-67(27-19-23-43-129)106(192)143-74(34-40-88(176)177)112(198)155-95(57(8)9)122(208)156-94(56(6)7)120(206)146-73(33-39-87(174)175)110(196)141-70(30-36-84(168)169)104(190)135-60(12)101(187)137-71(31-37-85(170)171)111(197)151-80(127(213)214)47-83(133)167/h54-82,93-99,161-166H,17-53,128-132H2,1-16H3,(H2,133,167)(H,134,186)(H,135,190)(H,136,200)(H,137,187)(H,138,191)(H,139,195)(H,140,201)(H,141,196)(H,142,193)(H,143,192)(H,144,204)(H,145,210)(H,146,206)(H,147,189)(H,148,202)(H,149,194)(H,150,207)(H,151,197)(H,152,205)(H,153,211)(H,154,188)(H,155,198)(H,156,208)(H,157,199)(H,158,203)(H,159,209)(H,160,212)(H,168,169)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,182,183)(H,184,185)(H,213,214)/t58-,59-,60-,61-,62+,63+,64+,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,93-,94-,95-,96-,97-,98-,99-/m0/s1 |

InChI-Schlüssel |

YQYVTTLONKTQLU-CMXFEPSBSA-N |

SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Isomerische SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)N |

Kanonische SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CCC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC(=O)O)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)N |

Herkunft des Produkts |

United States |

Biologische Aktivität

The compound H-Ser-Asp-Ala-Ala-Val-Asp-Thr-Ser-Ser-Glu-Ile-Thr-Thr-Lys-Asp-Leu-Lys-Glu-Lys-Lys-Glu-DL-Val-Val-DL-Glu-Glu-Ala-Glu-Asn-OH , also known by its CAS number 74221-77-5, is a synthetic peptide composed of 30 amino acids. This peptide is notable for its potential biological activities, particularly in immunomodulation and cell signaling.

Chemical Structure

The compound consists of the following amino acid sequence:

This structure includes various polar and charged residues, which may influence its biological interactions and solubility.

Immunomodulatory Effects

Research indicates that peptides similar to this compound exhibit significant immunomodulatory properties. For instance, studies have shown that certain amino acid sequences can enhance T-cell proliferation and cytokine production, suggesting a role in immune response modulation .

Key Findings:

- T-cell Activation: Peptides with similar sequences have been found to stimulate T-cell activation, which is crucial for adaptive immunity.

- Cytokine Production: Increased levels of cytokines such as IL-2 and IFN-gamma have been observed in response to similar peptides, indicating a potential for therapeutic applications in immunotherapy .

Neuroprotective Properties

The compound may also possess neuroprotective effects. Peptides derived from natural sources have been studied for their ability to protect neurons from apoptosis and oxidative stress. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's .

Case Studies:

- Alzheimer's Disease Models: In vitro studies using neuronal cell lines demonstrated that peptides could reduce amyloid-beta toxicity, a hallmark of Alzheimer's pathology .

- Oxidative Stress Reduction: Compounds with similar structures have shown the ability to scavenge free radicals, thereby protecting neuronal cells from oxidative damage .

Table 1: Summary of Biological Activities

The biological activity of this compound can be attributed to its interaction with cellular receptors and signaling pathways. The presence of charged residues allows for binding to various receptors involved in immune signaling and neuronal protection.

Proposed Mechanisms:

- Receptor Binding: The peptide may interact with specific receptors on T-cells or neurons, triggering downstream signaling cascades that promote survival or proliferation.

- Cytokine Modulation: By influencing cytokine release, the peptide aids in the regulation of immune responses and inflammation.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Features

The table below summarizes key structural and functional differences between the target compound and related peptides:

Key Differences and Implications

Stability and Enzymatic Resistance

- The target compound incorporates D-amino acids (DL-Val, DL-Glu), which resist proteolytic degradation, similar to the D-Leu-containing peptide in . This contrasts with all-L peptides like those in and , which may require structural modifications (e.g., disulfide bonds or glycosylation) for stability .

Functional Modifications

- Glycosylation : The O-acetylated GalNAc in ’s peptide enhances solubility and receptor targeting, a feature absent in the target compound .

- Disulfide Bonds : and highlight cysteine-mediated cross-linking, which stabilizes tertiary structures—critical for therapeutic activity. The target peptide lacks cysteine, limiting its structural complexity .

Charge and Binding Properties

- In contrast, ’s shorter peptide has fewer charged residues, reducing its interaction versatility .

Q & A

Q. What are the optimal solid-phase synthesis (SPS) conditions for synthesizing this peptide, given its length and repetitive motifs?

- Methodological Answer : For peptides with repetitive sequences (e.g., multiple Lys and Glu residues), use Fmoc-based SPPS with a low-loading resin (e.g., Wang resin) to minimize steric hindrance. Optimize coupling steps using HBTU/HOBt/DIEA activation and extend reaction times (30–60 minutes) for residues prone to aggregation (e.g., Val, Ile). For DL-Val and DL-Glu segments, ensure enantiomeric purity by verifying coupling efficiency via Kaiser tests and incorporating double couplings for problematic residues. Post-synthesis, cleave with a TFA-based cocktail (e.g., TFA:thioanisole:EDT:H₂O = 92.5:5:2.5:1) to preserve acid-labile residues like Asp and Thr .

Q. Which analytical techniques are most effective for confirming the peptide’s purity and structural integrity?

- Methodological Answer : Use a tiered analytical approach:

- HPLC : Reverse-phase C18 column with a gradient of 0.1% TFA in water/acetonitrile. Monitor purity >95% at 214 nm.

- Mass Spectrometry : MALDI-TOF or ESI-MS to confirm molecular weight (expected vs. observed mass within ±1 Da).

- Amino Acid Analysis (AAA) : Hydrolyze the peptide (6M HCl, 110°C, 24h) and quantify residue ratios via HPLC or ninhydrin assay.

- Circular Dichroism (CD) : Screen for secondary structure anomalies (e.g., unintended β-sheet formation due to repetitive Lys/Glu motifs) .

Advanced Research Questions

Q. How can researchers resolve contradictions between mass spectrometry data and functional assay results (e.g., unexpected bioactivity)?

- Methodological Answer :

- Step 1 : Re-analyze the peptide for post-synthetic modifications (e.g., oxidation of Met, deamidation of Asn/Gln) using LC-MS/MS with collision-induced dissociation (CID).

- Step 2 : Validate purity via 2D-NMR (e.g., ¹H-¹³C HSQC) to detect minor impurities (<5%) not visible in HPLC.

- Step 3 : Perform dose-response assays with rigorously purified batches to rule out batch-to-batch variability.

- Hypothesis Testing : If bioactivity persists, explore alternative folding states or interactions with assay components (e.g., metal ions) via surface plasmon resonance (SPR) .

Q. What in silico strategies are recommended to predict this peptide’s tertiary structure and interaction sites?

- Methodological Answer :

- Molecular Dynamics (MD) Simulations : Use tools like GROMACS or AMBER with explicit solvent models (TIP3P water) to simulate folding over 100–200 ns. Focus on regions with charged residues (e.g., Lys-Glu clusters) that may form salt bridges.

- Docking Studies : Utilize AutoDock Vina or HADDOCK to model interactions with known receptors (e.g., integrins for RGD-like motifs). Validate predictions with alanine scanning mutagenesis .

Q. How should researchers design experiments to assess the peptide’s stability under physiological conditions (pH 7.4, 37°C)?

- Methodological Answer :

- Stability Assay Protocol :

Incubate the peptide in PBS (pH 7.4) at 37°C for 0, 24, 48, and 72 hours.

Analyze degradation via LC-MS and quantify intact peptide using area-under-the-curve (AUC) metrics.

Identify cleavage sites using Edman degradation or MS/MS fragmentation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.